molecular formula C10H12O2 B13262300 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol

Cat. No.: B13262300
M. Wt: 164.20 g/mol
InChI Key: XCJUTYWWVUHCGL-UHFFFAOYSA-N
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Description

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxyl group attached to an ethan-1-ol chain, which is connected to the benzofuran ring.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of benzofuran aldehydes or ketones.

    Reduction: Formation of saturated benzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication . The hydroxyl group in the compound can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-ol is unique due to the presence of the hydroxyl group on the ethan-1-ol chain, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for hydrogen bonding interactions, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(1,3-dihydro-2-benzofuran-5-yl)ethanol

InChI

InChI=1S/C10H12O2/c11-4-3-8-1-2-9-6-12-7-10(9)5-8/h1-2,5,11H,3-4,6-7H2

InChI Key

XCJUTYWWVUHCGL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CCO

Origin of Product

United States

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